Archaeosine
Overview
Description
Archaeosine is a structurally complex modified nucleoside found quasi-universally in the transfer ribonucleic acid (tRNA) of Archaea. It is located at position 15 in the dihydrouridine loop, a site not modified in any tRNA outside the Archaea. This compound is characterized by an unusual 7-deazaguanosine core structure with a formamidine group at the 7-position . This unique structure is thought to play a crucial role in stabilizing the tRNA structure, particularly in thermophilic archaea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of archaeosine involves a two-step process. The first step is the replacement of the guanine base with 7-cyano-7-deazaguanine (preQ0) by this compound tRNA-guanine transglycosylase (ArcTGT). The second step involves the modification of preQ0 to this compound by this compound synthase .
Industrial Production Methods
Currently, there are no industrial production methods for this compound, as it is primarily studied within the context of archaeal tRNA. The synthesis is typically carried out in a laboratory setting using the aforementioned enzymatic processes .
Chemical Reactions Analysis
Types of Reactions
Archaeosine undergoes several types of chemical reactions, including:
Substitution Reactions: The initial step in this compound biosynthesis involves the substitution of guanine with preQ0.
Amidation Reactions: The conversion of preQ0 to this compound involves the amidation of a nitrile group to form a formamidine group.
Common Reagents and Conditions
Major Products
The major product of these reactions is this compound, which is incorporated into the tRNA at position 15 .
Scientific Research Applications
Archaeosine has several scientific research applications, including:
Mechanism of Action
Archaeosine stabilizes the tRNA structure through several distinct mechanisms. Its formamidine group, which carries a formal positive charge, interacts with the backbone phosphates of the tRNA, enhancing the stability of the tRNA tertiary structure . This stabilization is particularly important in thermophilic archaea, where high temperatures can destabilize nucleic acid structures .
Comparison with Similar Compounds
Similar Compounds
7-cyano-7-deazaguanine (preQ0): A precursor in the biosynthesis of both this compound and queuosine.
Uniqueness
This compound is unique to the Archaea domain and is specifically found at position 15 in the dihydrouridine loop of tRNA. This specific modification is not found in any tRNA outside the Archaea, highlighting its uniqueness and importance in the stability of archaeal tRNA .
Properties
IUPAC Name |
2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O5/c13-8(14)3-1-18(9-5(3)10(22)17-12(15)16-9)11-7(21)6(20)4(2-19)23-11/h1,4,6-7,11,19-21H,2H2,(H3,13,14)(H3,15,16,17,22)/t4-,6-,7-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMQXWCOMFJRLS-RPKMEZRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318234 | |
Record name | Archaeosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148608-52-0 | |
Record name | Archaeosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148608-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Archaeosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148608520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Archaeosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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